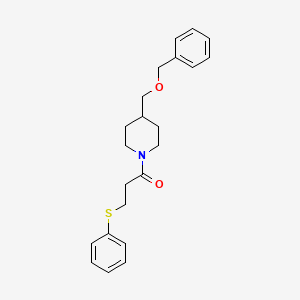

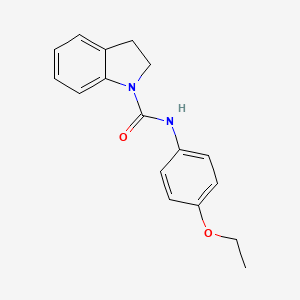

![molecular formula C21H17N3O7S2 B2849899 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-93-4](/img/structure/B2849899.png)

(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups and rings that are common in organic chemistry. The 4H-chromene is a type of oxygen-containing heterocycle . It’s a structural motif found in many natural products and pharmaceutical agents . The compound also contains a carbonyl group, an imino group, a sulfamoyl group, and a thiazole ring.

Synthesis Analysis

The synthesis of 4H-chromenes has been the subject of many studies . There are three main synthetic approaches: 1) nucleophilic addition to 2H-chromene derivatives, 2) 4H-chromene ring formation involved cycloaddition or cyclization reactions, and 3) miscellaneous reactions .Molecular Structure Analysis

The structure of the compound would likely be determined by the arrangement of its functional groups and rings. For example, the structures of similar compounds have an anti-rotamer conformation about the C-N bond .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and rings. For example, 4-oxo-4H-chromene-2-carbaldehydes have been shown to undergo unusual titanium-induced McMurry coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its structure. For example, similar compounds have been shown to have a density of 1.5±0.1 g/cm 3, a boiling point of 305.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Titanium-Induced McMurry Coupling

The compound has been used in the titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes . This process leads to the formation of unusual chemoselective CH2–CH2 tethered bis-chromones . The reaction parameters and reagents further confirmed that the formation of unexpected coupled products is selective to 4-oxo-4H-chromene-2-carbaldehydes .

Synthesis of Chromeno[2,3-b]chromenes

The compound is involved in the synthesis of chromeno[2,3-b]chromenes . Chromeno[2,3-b]chromenes and their partially hydrogenated, oxidized, and polycondensed derivatives are attracting considerable attention due to the presence of this structural fragment in a large number of biologically active and natural compounds .

Crystal Structure Analysis

The crystal structure of a similar compound, (E)-ethyl 2-((4-oxo-4H-chromen-3-yl)methyleneaminooxy)acetate, has been analyzed . This analysis provides valuable information about the molecular structure, atomic coordinates, and displacement parameters .

Reaction with Hydrazine Hydrate

The compound ethyl 2-oxo-2H-chromene-3-carboxylate, which shares a similar structure, has been reported to react with hydrazine hydrate . This reaction produces salicylaldehyde azine and malono-hydrazide .

Synthesis Based on o-Quinone Methide Precursors

One of the approaches to the preparation of both symmetric and asymmetric dihydro-11H,12H-chromeno[2,3-b]chromenes is (4+2) cycloaddition with the participation of various o-quinone methide precursors .

Future Directions

properties

IUPAC Name |

ethyl 2-[2-(4-oxochromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O7S2/c1-2-30-19(26)11-24-14-8-7-12(33(22,28)29)9-18(14)32-21(24)23-20(27)17-10-15(25)13-5-3-4-6-16(13)31-17/h3-10H,2,11H2,1H3,(H2,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMITBOLZHDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

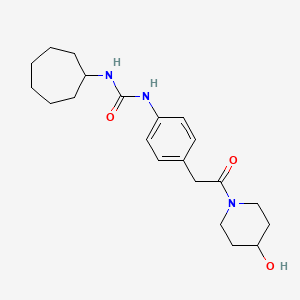

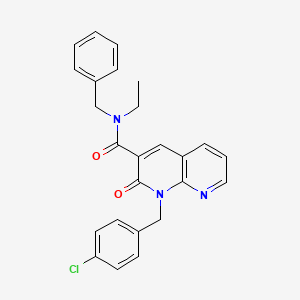

![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2849819.png)

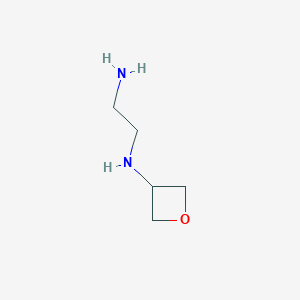

![5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849820.png)

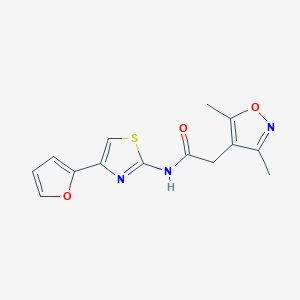

![7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849821.png)

![3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849823.png)

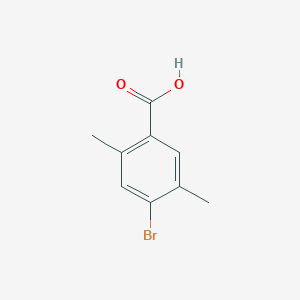

![3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2849824.png)

![6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide](/img/structure/B2849829.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2849833.png)